10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable material in various applications, particularly in the development of organic light-emitting diodes (OLEDs).
Preparation Methods
The synthesis of 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki cross-coupling reaction, where a dibromo compound reacts with a boronic ester in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transporting material in OLEDs, contributing to the efficiency and stability of these devices.
Photovoltaics: Its unique electronic properties make it suitable for use in organic photovoltaic cells, enhancing their performance.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors for detecting various analytes.
Material Science: It is studied for its potential in creating new materials with desirable electronic and optical properties.
Mechanism of Action
The mechanism by which 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene exerts its effects is primarily through its role as a hole-transporting material. In OLEDs, it facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer, thereby enhancing the efficiency of light emission. The molecular targets include the organic layers within the OLED structure, and the pathways involved are related to charge transport and recombination .
Comparison with Similar Compounds
Similar compounds include:
N1-(Naphthalen-1-yl)-N4,N4-bis(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine: This compound also serves as a hole-transporting material in OLEDs but differs in its structural configuration and electronic properties.
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Another hole-transport material, it is used in organic electronic devices and has different solubility and thermal stability characteristics compared to 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene.
The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications.
Properties
Molecular Formula |
C46H30 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
10-naphthalen-1-yl-9-(4-naphthalen-1-ylphenyl)-2-phenylanthracene |
InChI |
InChI=1S/C46H30/c1-2-12-31(13-3-1)36-28-29-43-44(30-36)45(35-26-24-34(25-27-35)38-22-10-16-32-14-4-6-18-37(32)38)41-20-8-9-21-42(41)46(43)40-23-11-17-33-15-5-7-19-39(33)40/h1-30H |
InChI Key |
PCAKJBQIVOFEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.